1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol
Description
Properties
IUPAC Name |
1,1-diphenyl-2-[3-(trifluoromethyl)phenyl]sulfonylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O3S/c22-21(23,24)18-12-7-13-19(14-18)28(26,27)15-20(25,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,25H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDJNIRLXLJDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that similar compounds can act as strong electron-withdrawing agents. This suggests that 1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol might interact with its targets by accepting electrons, thereby altering the electronic properties of the target molecules.
Biochemical Pathways
Similar compounds have been used in the synthesis of amphoteric alpha-boryl aldehydes and in the enantioselective synthesis of core ring skeletons of leucosceptroids a-d. This suggests that the compound might be involved in similar biochemical pathways.
Biological Activity
1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol, also known by its CAS number 252026-38-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a diphenyl structure with a sulfonyl group attached to a trifluoromethyl-substituted phenyl ring. Its molecular formula is C21H17F3O3S. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group can participate in hydrogen bonding, potentially inhibiting enzymes involved in various metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it a candidate for further investigation in drug development.
- Anticancer Activity : Similar compounds have shown promise in anticancer studies, likely due to their ability to interfere with cellular signaling pathways.
Antimicrobial Activity
A study highlighted the antimicrobial potential of related compounds containing the trifluoromethyl group. These compounds exhibited significant activity against various bacterial strains, indicating that this compound may also possess similar properties .
Case Studies
-
Case Study 1: Anticancer Evaluation
- Objective : To evaluate the cytotoxic effects of the compound on cancer cell lines.
- Methodology : The compound was tested against HepG2 (liver cancer) and EACC (esophageal cancer) cell lines using the resazurin assay.
- Results : Significant cytotoxicity was observed at concentrations of 100 µg/mL and 200 µg/mL, with IC50 values indicating effective dose-response relationships.
-
Case Study 2: Enzyme Interaction
- Objective : To assess the interaction of the compound with specific enzymes.
- Methodology : Enzymatic assays were conducted using recombinant E. coli expressing carbonyl reductase.
- Results : The compound demonstrated inhibition of enzyme activity, suggesting potential applications in metabolic modulation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related molecules:
Key Comparisons:
Functional Group Influence :
- The diazenyl group in the compound from introduces chromophoric properties, making it suitable for analytical applications . In contrast, the target compound’s diphenyl and CF₃ groups enhance steric bulk and metabolic stability, which could favor drug design .
- The triazole group in ’s compound is associated with antifungal activity, suggesting that the target compound’s sulfonyl and CF₃ groups might similarly interact with biological targets if explored .
Sulfonyl Group Reactivity: The sulfonyl chloride () is highly reactive, enabling its use in synthesizing sulfonamides .
The proline derivative () demonstrates how sulfonyl groups can stabilize transition states in enzyme inhibition, a property that could be replicated in the target compound with appropriate modifications .
Applications: Simple ethanol derivatives like 1-(2-fluorophenyl)ethanol () are used as synthetic intermediates, whereas the target compound’s complexity suggests niche applications in advanced materials or bioactive molecules .
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing 1,1-diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step routes, such as:
- Sulfonation : Introduce the sulfonyl group via sulfonation of a phenyl precursor using chlorosulfonic acid or SO₃, followed by coupling with 3-(trifluoromethyl)phenyl derivatives .
- Friedel-Crafts Acylation : For constructing the ethanol backbone, Friedel-Crafts reactions with Lewis acids (e.g., AlCl₃) can facilitate electrophilic substitution .
- Optimization : Use DOE (Design of Experiments) to test variables (temperature, solvent polarity, catalyst loading). Monitor yields via HPLC and characterize intermediates with NMR and FTIR .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodology :
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., trifluoromethyl groups show distinct ¹⁹F NMR shifts at ~-60 ppm) and HRMS .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry, particularly for sulfonyl and trifluoromethyl moieties .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Compare MIC values to controls like ciprofloxacin .
- Enzyme Inhibition : Screen against targets (e.g., kinases, proteases) using fluorogenic substrates. For example, measure IC₅₀ in kinase assays with ATP-Glo™ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with other electron-withdrawing groups) and assess impact on activity .
- Computational Modeling : Use DFT calculations (Gaussian 09) to map electrostatic potentials and docking studies (AutoDock Vina) to predict binding affinities .
- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Assay Standardization : Re-test the compound under uniform conditions (e.g., cell line provenance, serum-free media) to eliminate variability .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolite profiles .
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers and trends .
Q. How can enantioselective synthesis be achieved for chiral variants of this compound?
- Methodology :
- Chiral Catalysts : Employ asymmetric catalysis with Ru-BINAP complexes for hydrogenation or Sharpless epoxidation for stereocontrol .
- Biocatalysis : Screen lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures in green solvents (e.g., 2-MeTHF) .
- Chiral HPLC : Validate enantiomeric excess (ee) using Chiralpak® columns .
Q. What computational tools predict this compound’s environmental persistence and toxicity?
- Methodology :
- QSAR Models : Use EPI Suite™ to estimate biodegradability (e.g., BIOWIN scores) and ECOSAR for aquatic toxicity .
- Molecular Dynamics : Simulate interactions with soil organic matter (GROMACS) to assess adsorption potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
